PF-00277343

Description

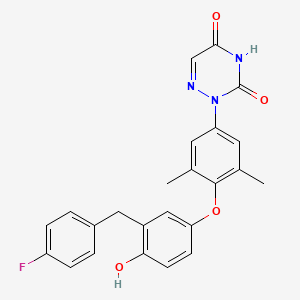

Structure

3D Structure

Properties

CAS No. |

332926-04-2 |

|---|---|

Molecular Formula |

C24H20FN3O4 |

Molecular Weight |

433.4 g/mol |

IUPAC Name |

2-[4-[3-[(4-fluorophenyl)methyl]-4-hydroxyphenoxy]-3,5-dimethylphenyl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C24H20FN3O4/c1-14-9-19(28-24(31)27-22(30)13-26-28)10-15(2)23(14)32-20-7-8-21(29)17(12-20)11-16-3-5-18(25)6-4-16/h3-10,12-13,29H,11H2,1-2H3,(H,27,30,31) |

InChI Key |

HQXKNHQWCAXRDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)CC3=CC=C(C=C3)F)C)N4C(=O)NC(=O)C=N4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF 00277343 PF-00277343 PF00277343 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PF-00277343

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00277343 is a selective thyroid hormone receptor-beta (THR-β) agonist developed by Pfizer Inc.[1] Initially investigated for its potential therapeutic applications in skin and musculoskeletal diseases, preclinical studies have specifically highlighted its efficacy in promoting hair growth, suggesting a primary indication for androgenetic alopecia.[2][3] This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental evidence supporting its biological activity. All quantitative data from publicly available sources have been summarized, and key experimental protocols are described.

Introduction: Targeting the Thyroid Hormone Receptor

Thyroid hormones are critical regulators of metabolism, development, and cellular proliferation. Their physiological effects are mediated by thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. There are two major isoforms of the thyroid hormone receptor, TRα and TRβ, which are encoded by separate genes and exhibit tissue-specific expression patterns. This differential expression allows for the possibility of developing isoform-selective agonists to target specific therapeutic areas while minimizing off-target effects.

This compound is a thyromimetic compound designed to selectively activate the THR-β subtype. This selectivity is crucial for its therapeutic profile, as THR-β is the predominant isoform in the liver and is also expressed in human hair follicles.[4] By preferentially targeting THR-β, this compound aims to harness the beneficial effects of thyroid hormone signaling in specific tissues while avoiding the potential adverse cardiovascular and bone-related effects associated with TRα activation.

Core Mechanism of Action: Selective THR-β Agonism

The primary mechanism of action of this compound is its function as a selective agonist for the thyroid hormone receptor-beta.

Molecular Interaction and Binding Affinity

This compound exhibits a high affinity for the THR-β isoform with a significantly lower affinity for the THR-α isoform, demonstrating its selectivity. The binding affinities (Ki) have been determined as follows:

| Receptor Isoform | Binding Affinity (Ki) |

| THR-β | 0.51 nM |

| THR-α | 8.0 nM |

Table 1: Binding Affinity of this compound for Thyroid Hormone Receptor Isoforms. [2]

This approximate 15.7-fold selectivity for THR-β over THR-α is a key characteristic of the compound.

Downstream Signaling Pathways

Upon binding to THR-β, this compound initiates a cascade of molecular events that modulate gene expression. The canonical signaling pathway for thyroid hormone receptors is genomic, involving the direct regulation of target gene transcription.

Genomic Signaling Pathway:

-

Nuclear Translocation and Dimerization: As a small molecule, this compound can penetrate the cell and nuclear membranes to access the nuclear thyroid hormone receptors.

-

Receptor Activation and Coactivator Recruitment: In its unliganded state, THR-β is typically bound to thyroid hormone response elements (TREs) on the DNA in a complex with corepressor proteins, which inhibits gene transcription. The binding of this compound induces a conformational change in the THR-β protein. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins.

-

Gene Transcription: The THR-β-coactivator complex then actively promotes the transcription of target genes. In the context of hair follicles, these genes are involved in promoting and maintaining the anagen (growth) phase of the hair cycle.

Recent studies on other THR agonists have implicated the activation of the Wnt/β-catenin and Hedgehog signaling pathways as downstream effects of THR activation in the context of hair growth.[5][6] These pathways are crucial for hair follicle development and cycling.

Caption: Genomic signaling pathway of this compound.

Preclinical Data

In Vitro Metabolism

This compound has been shown to be rapidly metabolized in in vitro assays, which is a desirable characteristic for a topically administered drug to limit systemic exposure.

| System | Half-life (t1/2) | Clearance (CL) |

| Rat Liver Microsomes | 40 min | - |

| Rat Hepatocytes | 45 min | CLblood: 51 mL/min/kg, CLint: 149 mL/min/kg |

Table 2: In Vitro Metabolic Stability of this compound. [2]

In Vivo Pharmacokinetics (Rat Model)

Intravenous administration in rats was performed to understand the systemic pharmacokinetic profile of this compound.

| Parameter | Value |

| Dose | 0.5 mg/kg (i.v.) |

| Mean Systemic Plasma Clearance | 40 mL/min/kg |

| Mean Apparent Volume of Distribution (steady state) | 4.88 mL/min/kg |

| Mean Terminal Phase Half-life | 2.73 h |

Table 3: Systemic Pharmacokinetic Parameters of this compound in Rats. [2]

Efficacy in Animal Models

The efficacy of this compound in promoting hair growth has been demonstrated in both mouse and monkey models of androgenetic alopecia.[3]

-

Mouse Model: Topical application of this compound was effective in inducing hair growth in C3H female mice.[2]

-

Monkey Model: Efficacy was also observed in bald stump-tailed macaques, a model that closely mimics human androgenetic alopecia.[3]

Importantly, during the tests in macaques, the serum drug level of this compound was below the limit of quantification, indicating minimal systemic exposure after topical application.[3]

Safety and Toxicology

-

Phototoxicity: this compound tested negative in the 3T3 neutral red uptake (NRU) phototoxicity test, suggesting a low risk for causing photo-irritation.[3]

Experimental Protocols

In Vitro Binding Affinity Assay

Detailed protocols for the binding affinity assays were not publicly available. However, such assays typically involve competitive binding experiments using radiolabeled thyroid hormone and cell lysates or purified receptor preparations.

In Vivo Hair Growth Study (Mouse Model)

-

Animal Model: C3H female mice.

-

Treatment: Single topical application of this compound at concentrations of 1 mg/mL and 0.1 mg/mL.[2]

-

Endpoint: Induction of hair growth.

Caption: Generalized experimental workflow for hair growth efficacy testing.

In Vivo Hair Growth Study (Monkey Model)

-

Animal Model: Bald stump-tailed macaques (Macaca arctoides).[3]

-

Treatment: Topical application.

-

Endpoint: Hair growth.

-

Pharmacokinetic Sampling: Serum samples were collected to measure systemic drug levels.[3]

Skin Penetration Assay

-

Method: Human cadaver skin mounted onto Franz diffusion chambers.[3]

-

Purpose: To assess the ability of this compound to penetrate the skin.

Phototoxicity Assay

-

Assay: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test.[3]

-

Purpose: To evaluate the potential for the compound to cause photo-irritation.

Conclusion

This compound is a potent and selective THR-β agonist. Its mechanism of action is centered on the activation of the thyroid hormone receptor-beta, leading to the modulation of gene transcription in target tissues. Preclinical evidence strongly supports its efficacy in promoting hair growth in relevant animal models, with a favorable safety profile characterized by rapid metabolism and low systemic exposure after topical administration. The selectivity for THR-β is a key design feature intended to minimize the risk of off-target effects associated with THR-α activation. Further clinical development would be required to fully elucidate its therapeutic potential and safety in humans for the treatment of androgenetic alopecia.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thyroid receptor agonists for the treatment of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1262177B1 - Medical use of thyromimetic compounds to treat hair loss and compositions - Google Patents [patents.google.com]

- 5. Thyroid Hormone Receptor Agonist Promotes Hair Growth in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

In-Depth Technical Guide: Target Identification and Validation of PF-00277343

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-00277343 is a potent and selective agonist of the thyroid hormone receptor beta (THR-β), a nuclear receptor that plays a crucial role in regulating metabolism and cell growth. This document provides a comprehensive overview of the target identification and validation of this compound, with a particular focus on its potential application in the treatment of androgenetic alopecia. Quantitative data from key experiments are summarized, and detailed methodologies for the cited experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the underlying mechanisms.

Target Identification

The primary molecular target of this compound has been identified as the thyroid hormone receptor beta (THR-β). This was determined through a series of binding affinity assays.

Quantitative Data: Binding Affinity

Competitive binding assays were performed to determine the inhibitory constant (Ki) of this compound for both THR-β and the closely related thyroid hormone receptor alpha (THR-α). The results demonstrate a significant selectivity for THR-β.

| Compound | THR-β Ki (nM) | THR-α Ki (nM) | Selectivity (THR-α/THR-β) |

| This compound | 0.51[1] | 8.0[1] | 15.7 |

Table 1: Binding affinities of this compound for thyroid hormone receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for THR-β and THR-α.

Materials:

-

Recombinant human THR-β and THR-α ligand-binding domains (LBDs)

-

Radiolabeled thyroid hormone (e.g., [125I]-T3)

-

This compound

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

96-well microplates

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the recombinant THR-β or THR-α LBD, a fixed concentration of radiolabeled T3, and varying concentrations of this compound.

-

Add SPA beads to each well. The beads are coated with a scintillant that emits light when a radiolabeled ligand binds to the receptor captured on the bead.

-

Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

-

Measure the light emission from each well using a microplate scintillation counter.

-

The amount of light emitted is proportional to the amount of radiolabeled T3 bound to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target Validation

The validation of THR-β as a therapeutic target for androgenetic alopecia is supported by preclinical studies demonstrating the efficacy of this compound in promoting hair growth in animal models.

Signaling Pathway of Thyroid Hormone Receptor Beta

Thyroid hormone receptors are ligand-activated transcription factors that regulate gene expression. Upon binding to its ligand, such as this compound, THR-β undergoes a conformational change, dissociates from corepressor proteins, and recruits coactivator proteins. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of hair follicles, this signaling cascade is believed to influence the hair growth cycle. Recent research suggests that THR-β agonists can activate the Wnt/β-catenin and Sonic hedgehog signaling pathways, both of which are crucial for inducing the anagen (growth) phase of the hair cycle and regulating hair follicle morphogenesis.[2]

Preclinical Validation in Animal Models

This compound has demonstrated efficacy in promoting hair growth in both mouse and monkey models of androgenetic alopecia when applied topically.

Objective: To evaluate the efficacy of topical this compound in promoting hair growth in a mouse model of androgenetic alopecia.

Animal Model: C3H/HeJ mice are often used as their hair growth cycle is well-characterized and they are susceptible to testosterone-induced alopecia.

Procedure:

-

Induction of Alopecia: Synchronize the hair cycle of the mice by depilation. Following this, administer daily subcutaneous injections of testosterone to induce and maintain a state of androgen-dependent hair loss.

-

Treatment: Divide the mice into treatment and control groups. Apply a topical formulation of this compound to the dorsal skin of the treatment group daily. The control group receives a vehicle-only formulation.

-

Monitoring Hair Growth:

-

Visual Assessment: Photograph the treatment area at regular intervals to visually assess hair regrowth.

-

Quantitative Analysis: Measure hair density and length using digital image analysis software.

-

-

Histological Analysis:

-

At the end of the study, collect skin biopsies from the treated areas.

-

Prepare histological sections and stain with hematoxylin and eosin (H&E).

-

Analyze the sections under a microscope to determine the stage of the hair follicles (anagen, catagen, or telogen). An increase in the number of anagen-phase follicles in the this compound-treated group compared to the control group indicates a positive therapeutic effect.

-

Conclusion

The identification and validation of THR-β as the target for this compound are well-supported by binding affinity data and preclinical efficacy studies. The compound's high selectivity for THR-β over THR-α is a critical feature, as activation of THR-α is associated with undesirable cardiovascular side effects. The demonstrated ability of topical this compound to promote hair growth in animal models of androgenetic alopecia provides a strong rationale for its further clinical development as a novel treatment for this common form of hair loss. Future studies should focus on elucidating the detailed molecular mechanisms by which THR-β activation stimulates hair follicle activity and on confirming the safety and efficacy of this compound in human clinical trials.

References

Core Synthesis and Purification of PF-00277343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PF-00277343, with the IUPAC name N,N-dimethyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazol-4-amine, is a compound of interest in pharmaceutical research. Its core structure combines a pyrazole and a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety. This guide provides a comprehensive overview of the likely synthetic and purification methodologies for this compound, based on established chemical principles and analogous syntheses reported in the literature for similar molecular scaffolds. While a specific, publicly available, step-by-step synthesis for this compound is not detailed in current literature, this document outlines a chemically sound and logical approach for its preparation and purification, intended to guide researchers in their synthetic efforts.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the separate synthesis of two key intermediates: a functionalized 7-azaindole core and a substituted pyrazole, followed by their coupling.

A plausible retrosynthetic analysis suggests the disconnection at the C-C bond between the pyrazole and the 7-azaindole rings. This leads to a key Suzuki or Stille coupling reaction, a common method for forming such biaryl linkages. The necessary precursors would be a halogenated 7-azaindole and a boronic acid/ester or stannane derivative of the pyrazole, or vice versa.

Diagram: Proposed Retrosynthetic Analysis of this compound

Caption: Retrosynthetic approach for this compound synthesis.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound. These are based on established procedures for similar heterocyclic compounds.

Step 1: Synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine (Intermediate A)

This procedure is adapted from known halogenation methods for 7-azaindole.

Materials:

-

1H-pyrrolo[2,3-b]pyridine (7-azaindole)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine (Intermediate B)

This protocol is based on standard methods for the borylation of pyrazole rings.

Materials:

-

4-Bromo-N,N-dimethyl-1H-pyrazol-3-amine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-N,N-dimethyl-1H-pyrazol-3-amine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired pyrazole boronic ester.

Step 3: Suzuki Coupling to form this compound

This final step couples the two key intermediates.

Materials:

-

3-iodo-1H-pyrrolo[2,3-b]pyridine (Intermediate A)

-

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine (Intermediate B)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

1,4-Dioxane and Water (as a solvent mixture)

Procedure:

-

To a reaction vessel, add 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine (1.1 eq), and sodium carbonate (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the solution with argon for 20-30 minutes.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction to 90-100 °C and stir for 12-18 hours under an inert atmosphere.

-

Monitor the formation of this compound by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product is then subjected to purification.

Diagram: Synthetic Workflow for this compound

In Vitro and In Vivo Stability of PF-00277343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00277343 is a selective, skin-penetrable thyroid hormone receptor-beta (THR-β) agonist that has been investigated for the topical treatment of androgenetic alopecia.[1] Its efficacy is linked to its ability to stimulate hair growth, as demonstrated in mouse and monkey models.[1] A critical aspect of its development profile, particularly for a topically applied compound, is its stability both in biological matrices (in vitro) and within a living organism (in vivo). This technical guide provides a comprehensive overview of the available stability data for this compound, detailed experimental protocols for key stability assays, and visual representations of these processes.

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing parameters such as half-life, clearance, and systemic exposure. Rapid metabolism can be advantageous for a topically administered drug by minimizing systemic side effects.[1] The available data indicates that this compound is, indeed, rapidly metabolized, limiting its systemic exposure.[1]

Data Presentation: Quantitative Stability and Pharmacokinetic Parameters

The following tables summarize the reported in vitro and in vivo stability and pharmacokinetic parameters for this compound. It is important to note that there are some discrepancies in the publicly available data from different sources, which may be attributable to different experimental conditions or animal species.

Table 1: In Vitro Stability of this compound

| Parameter | Matrix | Value | Source |

| Half-life (t½) | Rat Liver Microsomes | 40 min | [2] |

| Half-life (t½) | Rat Hepatocytes | 45 min | [2] |

| Intrinsic Clearance (CLint) | Rat Hepatocytes | 149 mL/min/kg | [2] |

Table 2: In Vivo Pharmacokinetics of this compound

| Parameter | Route of Administration | Value | Source |

| Blood Clearance (CLblood) | Intravenous (i.v.) | 51 mL/min/kg | [2] |

| Systemic Plasma Clearance | Intravenous (i.v.) | 40 mL/min/kg | [2] |

| Apparent Volume of Distribution (Vdss) | Intravenous (i.v.) | 4.88 mL/min/kg | [2] |

| Terminal Phase Half-life (t½) | Intravenous (i.v.) | 2.73 h | [2] |

| Systemic Exposure | Topical | Below Limit of Quantification (in macaques) | [1] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, based on standard practices in drug metabolism and pharmacokinetics (DMPK) studies, the following represents detailed methodologies for the key experiments cited.

Microsomal Stability Assay

This in vitro assay is used to determine the metabolic stability of a compound in liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in liver microsomes.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (e.g., rat or human)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (or other suitable organic solvent) for protein precipitation

-

Control compounds (e.g., high and low clearance compounds)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

-

Add the microsomal protein to a pre-warmed phosphate buffer in a 96-well plate.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction and precipitate the protein.

-

The samples are centrifuged to pellet the precipitated protein.

-

The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

-

The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells, which contain a wider range of metabolic enzymes (both Phase I and Phase II) and cofactors.

Objective: To determine the metabolic stability of this compound in a suspension of hepatocytes.

Materials:

-

This compound stock solution

-

Cryopreserved or fresh hepatocytes (e.g., rat or human)

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

96-well plates

-

Incubator with shaking capabilities (37°C, 5% CO2)

-

LC-MS/MS system

Procedure:

-

Thaw and prepare a suspension of viable hepatocytes in the incubation medium.

-

Add the hepatocyte suspension to a 96-well plate.

-

Add this compound to the wells to initiate the incubation.

-

At specified time points, aliquots are taken and the reaction is quenched, typically with a cold organic solvent.

-

Samples are processed (e.g., centrifugation) and analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

-

Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study

This type of study assesses how a drug is absorbed, distributed, metabolized, and excreted in a living animal model.

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration.

Materials:

-

This compound formulation suitable for intravenous injection

-

Animal model (e.g., rats)

-

Cannulated animals for serial blood sampling

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Administer a single intravenous bolus dose of this compound to the animals.

-

Collect blood samples at predetermined time points (e.g., pre-dose, and 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Process the blood samples to obtain plasma by centrifugation.

-

The plasma samples are then treated to precipitate proteins and extract the drug.

-

The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) are calculated from the plasma concentration-time profile using non-compartmental analysis.

Visualizations

Experimental Workflow for Microsomal Stability Assay

Caption: Workflow for determining the in vitro metabolic stability of this compound in liver microsomes.

Logical Relationship of Stability to Systemic Exposure

Caption: Relationship between the metabolic stability of this compound and its therapeutic profile.

References

PF-4708671: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of PF-4708671, a potent and selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1). Accurate solubility data is critical for the design and execution of in vitro and in vivo experiments, ensuring reliable and reproducible results. This guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway information.

Core Topic: Solubility of PF-4708671

PF-4708671 is a cell-permeable small molecule with a molecular weight of 390.41 g/mol . Its solubility is a key factor for its utility in biological assays. Below is a summary of its solubility in common laboratory solvents.

Data Presentation: Solubility Summary

The following table summarizes the solubility of PF-4708671 in various solvents, compiled from multiple sources. It is important to note that slight variations in reported values can occur due to differences in experimental conditions, such as temperature and the purity of the compound and solvents.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 37.8 mg/mL[1] | ~96.8 mM | Sonication or warming may be required to achieve maximum solubility.[1][2] Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[2] |

| 33.33 mg/mL[2] | 85.37 mM | Requires ultrasonic treatment.[2] | |

| 30 mg/mL[3] | 76.84 mM | ||

| Soluble to 50 mM | 50 mM | ||

| Ethanol (EtOH) | ≥ 17.13 mg/mL[1] | ~43.9 mM | |

| 8 mg/mL[3] | ~20.5 mM | ||

| Soluble to 50 mM | 50 mM | ||

| Water | Insoluble[1][3] | - | PF-4708671 is practically insoluble in aqueous solutions. |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | - | For aqueous-based assays, it is recommended to first dissolve the compound in DMSO at a high concentration and then dilute it with the aqueous buffer. |

Experimental Protocols

Determining Thermodynamic (Equilibrium) Solubility

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

-

PF-4708671 (solid)

-

Solvent of interest (e.g., DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of PF-4708671 in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid PF-4708671 to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is saturated.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To further separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully collect the supernatant (the saturated solution) using a pipette, being cautious not to disturb the solid pellet.

-

Filtration: Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Quantification: Analyze the filtered, saturated solution using a validated HPLC method. Determine the concentration of PF-4708671 by comparing the peak area from the sample to the calibration curve generated from the standard solutions.

-

Data Reporting: The determined concentration represents the thermodynamic solubility of PF-4708671 in that solvent at the specified temperature. Report the solubility in mg/mL and/or mM.

Mandatory Visualizations

S6K1 Signaling Pathway

PF-4708671 is a selective inhibitor of S6K1, a key downstream effector in the PI3K/Akt/mTOR signaling pathway.[4] This pathway is crucial for regulating cell growth, proliferation, protein synthesis, and survival.[5][6][7] The diagram below illustrates the canonical S6K1 signaling cascade and the point of inhibition by PF-4708671.

Caption: S6K1 signaling pathway and inhibition by PF-4708671.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for utilizing PF-4708671 in a cell-based experiment to assess its biological activity.

Caption: General workflow for a cell-based assay using PF-4708671.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

Unveiling the Off-Target Profile of PF-00277343: A Technical Guide for Researchers

Disclaimer: There is no publicly available information regarding the off-target effects of PF-00277343. Publicly accessible data identifies this compound as a selective thyroid hormone receptor-beta (THR-β) agonist, with a Ki of 0.51 nM for THR-β and 8.0 nM for THR-α, developed for the potential treatment of androgenetic alopecia.[1] Efficacy in animal models of hair growth has been reported.[1]

Given the absence of specific off-target data for this compound, this document will serve as an in-depth technical guide illustrating the expected content and format for such a report. For this purpose, we will use a fictional kinase inhibitor, PF-12345678 , a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), as a representative example.

Introduction to PF-12345678 and the Imperative of Off-Target Profiling

PF-12345678 is a novel, ATP-competitive small molecule inhibitor of MAP3K1, a critical node in cellular signaling pathways regulating proliferation, differentiation, and apoptosis. While designed for high potency and selectivity against its primary target, a comprehensive understanding of its potential off-target interactions is paramount for preclinical safety assessment and predicting clinical outcomes. Unintended interactions with other kinases or cellular components can lead to adverse effects or provide opportunities for therapeutic repositioning. This guide provides a detailed overview of the known off-target profile of PF-12345678, summarizing key quantitative data and the methodologies used for their determination.

Kinase Selectivity Profiling

The selectivity of PF-12345678 was assessed against a panel of 320 human kinases. The following table summarizes the inhibitory activity (Ki) against a selection of on- and off-target kinases.

| Kinase Target | Ki (nM) | Fold Selectivity vs. MAP3K1 |

| MAP3K1 (On-Target) | 2.5 | 1 |

| MAP3K2 | 75 | 30 |

| MAP3K3 | 150 | 60 |

| ARAF | >10,000 | >4,000 |

| BRAF | >10,000 | >4,000 |

| RAF1 | >10,000 | >4,000 |

| SRC | 850 | 340 |

| LCK | 1,200 | 480 |

| YES1 | 980 | 392 |

| EGFR | >10,000 | >4,000 |

| VEGFR2 | 5,500 | 2,200 |

Cellular Off-Target Effects

The cellular activity of PF-12345678 was evaluated in various cell lines to determine its functional impact on both intended and unintended pathways.

| Cell Line | Target Pathway | Cellular Endpoint | IC50 (nM) |

| A549 (Lung Carcinoma) | MAP3K1-JNK | JNK Phosphorylation | 15 |

| HeLa (Cervical Cancer) | MAP3K1-JNK | JNK Phosphorylation | 22 |

| Jurkat (T-cell Leukemia) | LCK Signaling | LCK Autophosphorylation | 2,500 |

| HUVEC | VEGFR2 Signaling | VEGF-induced Proliferation | >10,000 |

Safety Pharmacology Profiling

To assess potential adverse effects, PF-12345678 was screened against a panel of ion channels, receptors, and transporters.

| Target | Assay Type | % Inhibition at 10 µM |

| hERG (KCNH2) | Patch Clamp | 8% |

| Nav1.5 | Patch Clamp | 2% |

| Cav1.2 | Patch Clamp | <1% |

| 5-HT2B Receptor | Radioligand Binding | 15% |

| Dopamine Transporter (DAT) | Radioligand Binding | 5% |

| Muscarinic M1 Receptor | Radioligand Binding | <1% |

Experimental Protocols

Kinase Inhibition Assay (Radiometric)

-

Principle: Measurement of the transfer of the gamma-phosphate from [γ-³³P]ATP to a specific peptide substrate by the target kinase.

-

Protocol:

-

Kinase, peptide substrate, and PF-12345678 (at varying concentrations) were incubated in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.02% Brij35.

-

The reaction was initiated by the addition of [γ-³³P]ATP.

-

After incubation for 60 minutes at room temperature, the reaction was stopped by the addition of 3% phosphoric acid.

-

The reaction mixture was spotted onto a P30 filtermat, which was then washed three times with 75 mM phosphoric acid and once with methanol.

-

Radioactivity was measured by scintillation counting.

-

Ki values were calculated using the Cheng-Prusoff equation.

-

Cellular JNK Phosphorylation Assay (Western Blot)

-

Principle: Quantification of the phosphorylation state of JNK in response to a stimulus in the presence of the inhibitor.

-

Protocol:

-

A549 cells were seeded in 6-well plates and grown to 80% confluency.

-

Cells were serum-starved for 12 hours.

-

Cells were pre-incubated with PF-12345678 (at varying concentrations) for 2 hours.

-

Cells were stimulated with 10 ng/mL TNF-α for 15 minutes.

-

Cells were lysed, and protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were probed with primary antibodies against phospho-JNK and total JNK, followed by HRP-conjugated secondary antibodies.

-

Bands were visualized using chemiluminescence and quantified by densitometry.

-

IC50 values were determined by non-linear regression analysis.

-

hERG Patch Clamp Assay

-

Principle: Electrophysiological measurement of the current through the hERG potassium channel in the presence of the test compound.

-

Protocol:

-

HEK293 cells stably expressing the hERG channel were used.

-

Whole-cell patch clamp recordings were performed at room temperature.

-

Cells were held at a holding potential of -80 mV.

-

hERG currents were elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds.

-

PF-12345678 was perfused at a concentration of 10 µM.

-

The peak tail current at -50 mV was measured before and after compound application to determine the percentage of inhibition.

-

Visualizations

Caption: Intended and potential off-target signaling pathways of PF-12345678.

Caption: Workflow for the radiometric kinase inhibition assay.

References

PF-00277343: A Deep Dive into its Role in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00277343 is a potent and selective thyroid hormone receptor beta (THR-β) agonist.[1] Thyroid hormones are critical regulators of metabolism, growth, and development, exerting their effects through two main subtypes of thyroid hormone receptors: alpha (THR-α) and beta (THR-β). The selective activation of THR-β is a key area of interest in drug development, as this receptor subtype is predominantly expressed in the liver and is associated with beneficial metabolic effects, such as lowering cholesterol and improving insulin sensitivity, with potentially fewer cardiac side effects compared to non-selective thyroid hormone analogs. This technical guide will provide an in-depth analysis of the known role of this compound in signal transduction pathways, including available quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Mechanism of Action: Targeting the Thyroid Hormone Receptor

This compound functions as an agonist for the thyroid hormone receptor. Its selectivity for the beta isoform is a key characteristic. The binding affinities (Ki) have been determined to be 0.51 nM for THR-β and 8.0 nM for THR-α, demonstrating a significant preference for the beta receptor.[1] This selectivity is crucial for its therapeutic potential, aiming to maximize metabolic benefits while minimizing off-target effects, particularly on the heart, where THR-α is more prominently expressed.

Quantitative Data: Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) |

| THR-β | 0.51 nM[1] |

| THR-α | 8.0 nM[1] |

Signal Transduction Pathways Modulated by this compound

Upon binding to THR-β, this compound initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The primary and most well-characterized mechanism of thyroid hormone action is through the genomic pathway. This involves the regulation of gene expression.

-

Nuclear Translocation and Dimerization: After this compound binds to THR-β in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it typically forms a heterodimer with the retinoid X receptor (RXR).

-

Binding to Thyroid Hormone Response Elements (TREs): This heterodimeric complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs), which are located in the promoter regions of target genes.

-

Recruitment of Coactivators and Transcriptional Activation: The binding of the agonist-receptor complex to TREs leads to a conformational change in the THR, resulting in the dissociation of corepressor proteins and the recruitment of coactivator proteins. This coactivator complex, which often includes histone acetyltransferases (HATs), modifies the chromatin structure, making it more accessible for transcription.

-

Gene Expression Changes: The assembly of the transcriptional machinery at the promoter leads to the initiation of transcription of target genes. These genes are involved in various metabolic processes, including lipid metabolism, cholesterol homeostasis, and glucose utilization.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, thyroid hormones and their agonists can elicit rapid, non-genomic effects that do not directly involve gene transcription. These pathways often involve the activation of intracellular signaling cascades. While specific studies on this compound's non-genomic effects are limited, the known actions of thyroid hormones suggest potential involvement of pathways such as the MAPK/ERK and PI3K/Akt pathways.

1. Mitogen-Activated Protein Kinase (MAPK) Pathway:

Thyroid hormones have been shown to activate the MAPK/ERK signaling cascade. This pathway is a key regulator of cell proliferation, differentiation, and survival. Activation can occur through interactions with a plasma membrane-associated receptor or through cytoplasmic signaling intermediates.

2. Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway:

The PI3K/Akt pathway is another critical signaling cascade that governs cell growth, survival, and metabolism. Thyroid hormones can activate this pathway, leading to downstream effects on glucose uptake and protein synthesis.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on standard methodologies for assessing thyroid hormone receptor agonists, the following protocols would be employed.

Thyroid Hormone Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for THR-α and THR-β.

Methodology:

-

Receptor Preparation: Prepare cell lysates or purified recombinant human THR-α and THR-β.

-

Radioligand: Use a radiolabeled thyroid hormone, such as [125I]T3, as the competitor.

-

Competition Binding: Incubate a constant concentration of the radioligand and the receptor with increasing concentrations of unlabeled this compound.

-

Separation: Separate the receptor-bound from free radioligand using a method such as filtration through glass fiber filters.

-

Detection: Quantify the amount of bound radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Reporter Gene Assay

Objective: To determine the functional potency (EC50) of this compound as a THR agonist.

Methodology:

-

Cell Line: Use a suitable mammalian cell line (e.g., HEK293 or CV-1) that is co-transfected with an expression vector for human THR-α or THR-β and a reporter plasmid containing a luciferase gene under the control of a TRE.

-

Compound Treatment: Plate the cells in a multi-well format and treat with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration. The EC50 (concentration that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly selective THR-β agonist that primarily acts through the genomic signaling pathway to modulate the expression of genes involved in metabolism. While its potential to engage non-genomic pathways like MAPK and PI3K/Akt signaling is plausible based on the known actions of thyroid hormones, specific data for this compound in these pathways is not yet publicly available. Further research is needed to fully elucidate the complete signaling profile of this compound. The provided experimental protocols offer a framework for the in vitro characterization of this compound and similar THR agonists. The high affinity and selectivity of this compound for THR-β underscore its potential as a therapeutic agent for metabolic disorders, and a deeper understanding of its intricate signaling mechanisms will be crucial for its successful clinical development.

References

Methodological & Application

Application Notes and Protocols for PF-00277343 in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00277343 is a selective thyroid hormone receptor beta (THR-β) agonist that has been investigated for its potential therapeutic application in androgenetic alopecia.[1] Thyroid hormones are known to play a significant role in the regulation of hair follicle cycling.[2] this compound is designed to selectively target THR-β, aiming to stimulate hair growth by inducing the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture systems to study its effects on hair follicle cells.

The primary mechanism of action for THR-β agonists in promoting hair growth involves the activation of the Wnt/β-catenin and Hedgehog signaling pathways.[2][3][4] These pathways are crucial for hair follicle morphogenesis and regeneration.[5][6][7][8] In vitro studies typically utilize primary human or animal-derived dermal papilla cells (DPCs) and outer root sheath cells (ORSCs), as these are key cell types in the hair follicle niche.[9][10][11]

Data Presentation

| Compound/Parameter | Target | Relevant Cell Types | Effective Concentration Range (in vitro) | Observed Effects |

| This compound | Thyroid Hormone Receptor β (THR-β) Agonist | Dermal Papilla Cells (DPCs), Outer Root Sheath (ORS) cells, 3T3 cells (for toxicology) | Not publicly available. Start with a range from 1 nM to 1 µM for dose-response studies. | Promotes hair growth in vivo.[1] |

| L-triiodothyronine (T3) | Thyroid Hormone Receptors (α and β) | Dermal Papilla Cells (DPCs), Outer Root Sheath (ORS) cells, Keratinocytes | 10 nM - 100 nM | Stimulates proliferation of DPCs and ORSCs; prolongs anagen phase in hair follicle organ culture. |

| Other THR-β Agonists (e.g., TDM10842) | Thyroid Hormone Receptor β (THR-β) Agonist | HaCaT cells (keratinocytes) | Not specified | Upregulates Wnt/β-catenin and Hedgehog signaling pathways; increases expression of Cyclin D1.[3][4] |

Signaling Pathways

Activation of THR-β by this compound is believed to initiate a signaling cascade that promotes hair growth. The two primary pathways implicated are the Wnt/β-catenin and Hedgehog pathways.

Caption: Signaling pathways activated by this compound in hair follicle cells.

Experimental Protocols

The following are suggested protocols for investigating the in vitro effects of this compound on hair follicle-related cells. These protocols are based on standard cell culture techniques and findings from studies on similar compounds.

Protocol 1: Dermal Papilla Cell (DPC) Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of DPCs.

Materials:

-

Human or animal-derived Dermal Papilla Cells (DPCs)

-

DPC growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)

-

Plate reader

Workflow Diagram:

Caption: Workflow for DPC proliferation assay with this compound.

Procedure:

-

Cell Seeding: Seed DPCs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DPC growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Treatment Preparation: Prepare serial dilutions of this compound in DPC growth medium. A suggested starting concentration range is 1 nM to 1 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a positive control if available (e.g., 100 nM T3).

-

Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable software.

Protocol 2: Gene Expression Analysis of Wnt/β-catenin and Hedgehog Pathway Targets

Objective: To investigate the effect of this compound on the expression of key target genes in the Wnt/β-catenin and Hedgehog signaling pathways in DPCs or ORSCs.

Materials:

-

DPCs or ORSCs

-

Appropriate growth medium

-

This compound stock solution

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., CCND1 (Cyclin D1), MYC, LEF1, GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)

Workflow Diagram:

Caption: Workflow for gene expression analysis in this compound treated cells.

Procedure:

-

Cell Seeding: Seed DPCs or ORSCs in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Treatment: Treat the cells with this compound at a predetermined effective concentration (e.g., the EC50 value from the proliferation assay, or a concentration around 100 nM). Include a vehicle control.

-

Incubation: Incubate for 24 to 48 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform quantitative real-time PCR using a qPCR master mix and primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Disclaimer

References

- 1. Thyroid receptor agonists for the treatment of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dermatologytimes.com [dermatologytimes.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Embryonic attenuated Wnt/β-catenin signaling defines niche location and long-term stem cell fate in hair follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medsci.org [medsci.org]

- 8. researchgate.net [researchgate.net]

- 9. The in vitro properties of dermal papilla cell lines established from human hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review of Hair Follicle Dermal Papilla cells as in vitro screening model for hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of PF-00277343 Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western Blotting for studying the effects of PF-00277343, a thyroid hormone receptor (THR) agonist. The protocols and recommendations are based on established Western Blotting techniques and data from studies involving similar THR agonists.

Introduction

This compound is a synthetic agonist of the thyroid hormone receptor (THR), a nuclear receptor that plays a crucial role in regulating gene expression involved in growth, development, and metabolism.[1][2] Western Blotting is a powerful immunodetection technique used to identify and quantify specific proteins from a complex mixture, making it an essential tool to investigate the cellular and molecular effects of this compound. This document outlines the protocols for preparing cell lysates, performing SDS-PAGE, transferring proteins to a membrane, and immunodetection to analyze the modulation of target protein expression by this compound.

Data Presentation: Recommended Concentrations of THR Agonists for Western Blot

| THR Agonist | Cell/Tissue Type | Concentration | Target Protein(s) Analyzed by Western Blot | Reference |

| GC-1 | Rat Liver | 50 µ g/100 g body weight (in vivo) | Cyclin D1 | [1] |

| T3 (Triiodothyronine) | TαT1.1 cells | 1 nM | Phosphorylated THRB2 | [3] |

| T3 (Triiodothyronine) | Hypothyroid mice | Varies (in vivo) | UCP1 | [4] |

| T3 (Triiodothyronine) | Human Primary Osteoblasts | 1 nM | pSrc, pERK, pAkt | [5] |

Note: The optimal concentration of this compound should be determined empirically for each cell line and target protein. A dose-response experiment is highly recommended.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cell line (e.g., HepG2 for liver studies, or other relevant cell lines expressing THR) in appropriate culture dishes and grow to 70-80% confluency.

-

Starvation (Optional): For studies involving signaling pathways sensitive to serum components, serum-starve the cells for 12-24 hours prior to treatment.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. A typical starting range for in vitro experiments with small molecule agonists is 1 nM to 10 µM.

-

Incubation: Treat the cells with this compound for a predetermined time course (e.g., 6, 12, 24, 48 hours) to assess both early and late cellular responses. Include a vehicle control (medium with the same concentration of solvent used for this compound).

Preparation of Cell Lysates

-

Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

-

Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.

-

Normalization: Based on the protein concentration, normalize all samples to ensure equal loading in the subsequent steps.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

-

Sample Preparation: Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Loading: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target protein.

-

Electrophoresis: Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

Protein Transfer (Blotting)

-

Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in transfer buffer. For nitrocellulose membranes, simply equilibrate in transfer buffer.

-

Transfer Sandwich Assembly: Assemble the transfer sandwich consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and another sponge.

-

Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the molecular weight of the target protein and the transfer system used.

Immunodetection

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

-

Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system or X-ray film.

Mandatory Visualizations

Caption: Thyroid Hormone Receptor signaling pathways.

Caption: General workflow for Western Blot analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Thyroid Hormone Receptor beta antibody (21007-1-AP) | Proteintech [ptglab.com]

- 3. Thyroid hormone receptor phosphorylation regulates acute fasting-induced suppression of the hypothalamic–pituitary–thyroid axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Nongenomic Thyroid Hormone Signaling Occurs Through a Plasma Membrane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PF-00277343 In Vivo Dosing for Mouse Models

Note to Researchers, Scientists, and Drug Development Professionals:

Comprehensive searches for publicly available data on in vivo dosing of PF-00277343 in mouse models did not yield specific experimental protocols, quantitative data, or established signaling pathways for this particular compound. The identifier "this compound" suggests a potential designation from a pharmaceutical research and development pipeline, and information regarding its use may be proprietary and not publicly disclosed.

The following sections provide a generalized framework for establishing in vivo dosing regimens for novel small molecule inhibitors in mouse models, based on common practices in preclinical research. This information is intended to serve as a guide for researchers in the absence of specific data for this compound.

I. General Principles for In Vivo Dosing of Novel Compounds in Mouse Models

Before initiating efficacy studies, a series of preliminary investigations are crucial to determine the appropriate dose, vehicle, and administration route for a novel compound.

1. Maximum Tolerated Dose (MTD) Studies: The primary goal of an MTD study is to identify the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity. This is a critical step in designing safe and effective preclinical studies.

2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies analyze the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key parameters include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the curve, representing total drug exposure.

-

t1/2: Half-life of the compound.

PD studies correlate drug concentration with a biological effect, such as target engagement or downstream pathway modulation.

II. Hypothetical Experimental Workflow for a Novel Compound

The following diagram illustrates a typical workflow for establishing an in vivo dosing regimen for a new chemical entity.

Caption: A generalized workflow for establishing an in vivo dosing regimen.

III. Hypothetical Signaling Pathway Inhibition

Assuming this compound is a kinase inhibitor, a common target in drug development, its mechanism of action might involve the blockade of a critical signaling pathway implicated in disease pathogenesis. For instance, if this compound were to target a hypothetical "Kinase X" in a cancer model, the intended biological effect would be the inhibition of downstream signaling cascades that promote cell proliferation and survival.

Caption: A hypothetical signaling pathway inhibited by this compound.

IV. Sample Protocols for In Vivo Studies

The following are generalized protocols that would be adapted based on the specific characteristics of this compound.

A. Maximum Tolerated Dose (MTD) Protocol

-

Animal Model: C57BL/6 mice, 6-8 weeks old, male and female groups.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

-

Acclimation: Acclimate animals for at least 7 days before the start of the study.

-

Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). The final formulation should be sterile.

-

Dose Escalation:

-

Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg).

-

Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

-

Treat animals once daily for 5-14 consecutive days.

-

-

Monitoring:

-

Record body weight daily.

-

Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture).

-

At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Perform gross necropsy and collect major organs for histopathological examination.

-

-

MTD Determination: The MTD is typically defined as the highest dose that does not result in greater than 15-20% body weight loss or significant clinical signs of toxicity.

B. Pharmacokinetic (PK) Study Protocol

-

Animal Model: C57BL/6 mice, 6-8 weeks old, male.

-

Housing and Acclimation: As described in the MTD protocol.

-

Dose Administration:

-

Administer a single dose of this compound via intravenous (IV) and the intended therapeutic route (e.g., oral gavage) to different groups of animals.

-

The dose selected is typically a well-tolerated dose determined from the MTD study.

-

-

Sample Collection:

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

-

-

Data Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

-

V. Data Presentation

All quantitative data from these studies should be summarized in tables for clear comparison between dose groups and administration routes.

Table 1: Example MTD Study Summary

| Dose (mg/kg) | Route of Administration | Mean Body Weight Change (%) | Key Clinical Observations |

| Vehicle | Oral Gavage | +2.5 | No abnormalities observed |

| 10 | Oral Gavage | +1.8 | No abnormalities observed |

| 30 | Oral Gavage | -5.2 | Mild lethargy |

| 100 | Oral Gavage | -18.7 | Significant lethargy, ruffled fur |

Table 2: Example Pharmacokinetic Parameters

| Parameter | Intravenous (IV) | Oral Gavage (PO) |

| Dose (mg/kg) | 10 | 30 |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (hr) | 0.1 | 1.0 |

| AUC (0-t) (ng*hr/mL) | 3200 | 4500 |

| t1/2 (hr) | 2.5 | 3.1 |

| Bioavailability (%) | - | 47 |

Disclaimer: The information provided above is a generalized guide and should not be considered a substitute for a compound-specific, experimentally determined protocol. Researchers should always conduct their own preliminary studies to establish the optimal in vivo dosing for their specific compound and mouse model.

Application Notes and Protocols: Preparing PF-00277343 Stock Solutions

Abstract

This document aims to provide detailed application notes and protocols for the preparation of stock solutions of the compound PF-00277343 for use by researchers, scientists, and drug development professionals. However, extensive searches for "this compound" have not yielded any publicly available information regarding its chemical properties, solubility, or handling procedures. The identifier "this compound" does not correspond to a known compound in chemical databases or supplier catalogs.

It is hypothesized that "this compound" may be an internal, discontinued, or incorrect identifier. Without fundamental data such as molecular weight, chemical structure, and solubility characteristics, it is not possible to provide a safe and effective protocol for the preparation of a stock solution.

Introduction

The accurate preparation of stock solutions is a critical first step in any experiment involving chemical compounds. Proper dissolution and storage are essential to ensure the stability, activity, and reproducibility of experimental results. This document was intended to provide a comprehensive guide for the preparation of stock solutions of this compound.

Compound Information

No verifiable information could be found for a compound with the identifier "this compound". Searches of chemical suppliers, scientific literature databases, and safety data sheet repositories did not yield any relevant results.

Proposed General Protocol for Small Molecule Inhibitors (For Informational Purposes Only)

Disclaimer: The following protocol is a general guideline for preparing stock solutions of small molecule inhibitors and is not specific to any particular compound. It is provided for informational purposes only and should be adapted based on the specific properties of the compound being used. Do not attempt to use this protocol for a compound without first consulting its specific datasheet and safety information.

Materials

-

Small molecule inhibitor (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Equipment

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

-

Fume hood

Protocol

-

Determine the Desired Stock Concentration: Based on experimental needs, determine the target molar concentration of the stock solution (e.g., 10 mM).

-

Calculate the Required Mass: Using the molecular weight (MW) of the compound, calculate the mass required to prepare the desired volume and concentration of the stock solution.

-

Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

-

-

Weigh the Compound: In a fume hood, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.

-

Dissolve in Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the compound.

-

Ensure Complete Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary for some compounds, but this should be done with caution and only if recommended in the compound's datasheet.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature, typically -20°C or -80°C, protected from light.

Diagrams and Visualizations

As no specific information for this compound could be found, diagrams for its specific signaling pathways or experimental workflows cannot be generated. However, a generalized workflow for preparing a stock solution is provided below.

Caption: Generalized workflow for preparing a small molecule inhibitor stock solution.

Conclusion

The creation of detailed application notes and protocols for preparing stock solutions of this compound is not feasible due to the lack of available information on this compound. Researchers, scientists, and drug development professionals are strongly advised to verify the correct identity and source of any chemical compound and to obtain a comprehensive datasheet and safety data sheet before attempting to handle or prepare solutions. Proceeding without this information poses a significant risk to both the researcher and the integrity of the experiment.

Application Notes and Protocols for PF-00277343 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00277343 is a potent and selective agonist of the thyroid hormone receptor-β (THR-β). The thyroid hormone signaling pathway plays a crucial role in regulating metabolism, including lipid and cholesterol levels. Selective modulation of THR-β over THR-α is a key therapeutic strategy to elicit beneficial metabolic effects while minimizing potential side effects on the heart and bone, which are primarily mediated by THR-α. High-throughput screening (HTS) assays are essential for the identification and characterization of novel THR-β agonists like this compound.

This document provides detailed application notes and protocols for two common HTS assays suitable for screening compounds like this compound: a cell-based reporter gene assay and a biochemical coactivator recruitment assay.

Data Presentation

The following table summarizes the binding affinity of this compound and provides representative data for a well-characterized selective THR-β agonist, Sobetirome (GC-1), in typical HTS assays. This data is provided for comparative purposes to benchmark the performance of this compound.

| Compound | Target | Assay Type | Parameter | Value (nM) |

| This compound | THR-β | Radioligand Binding | Kᵢ | Data not available |

| THR-α | Radioligand Binding | Kᵢ | Data not available | |

| Sobetirome (GC-1) | THR-β | TR-FRET Coactivator Recruitment | EC₅₀ | ~50 |

| THR-α | TR-FRET Coactivator Recruitment | EC₅₀ | ~500 | |

| T3 (natural ligand) | THR-β | GH3.TRE-Luc Reporter Assay | EC₅₀ | ~0.1 |

| THR-α | GH3.TRE-Luc Reporter Assay | EC₅₀ | ~0.1 |

Note: Specific quantitative HTS data for this compound is not publicly available. The data for Sobetirome and T3 are representative values from literature and serve as a reference.

Signaling Pathway

Thyroid hormone receptors are ligand-activated transcription factors that, upon binding their cognate hormone (or an agonist like this compound), undergo a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA, initiating the transcription of target genes involved in metabolic regulation.

Caption: Thyroid hormone receptor-β signaling pathway activation by an agonist.

Experimental Protocols

Cell-Based HTS: GH3.TRE-Luc Reporter Gene Assay